An In-Depth Technical Guide to Methyl 6-Bromopicolinate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methyl 6-Bromopicolinate for Researchers and Drug Development Professionals
CAS Number: 26218-75-7
This technical guide provides a comprehensive overview of methyl 6-bromopicolinate, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
Methyl 6-bromopicolinate is a white to off-white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 26218-75-7 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2][4] |
| Melting Point | 92-96 °C | [4][5] |
| Boiling Point | 289.7 ± 20.0 °C at 760 mmHg | [2][5] |
| Density | 1.579 ± 0.06 g/cm³ | [2][3] |
| Solubility | Soluble in Methanol (B129727) | [3] |
| Appearance | White to pale pink to pale brown to yellow crystalline powder or needles | [3] |
Synthesis and Experimental Protocol
Methyl 6-bromopicolinate is commonly synthesized from 6-bromopicolinic acid via Fischer esterification.
Synthesis Pathway
The synthesis involves the reaction of 6-bromopicolinic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid, under reflux conditions.
Caption: Synthesis of Methyl 6-bromopicolinate.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of methyl 6-bromopicolinate:
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Reaction Setup: Dissolve 6-bromopicolinic acid (6.000 g) in methanol (180 mL) containing concentrated hydrochloric acid.[3]
-
Catalyst Addition and Reflux: Add sulfuric acid (2 mL) to the mixture and heat to reflux for 4 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to approximately 0°C and concentrate it.[3]
-
Neutralization: Add ammonia (B1221849) (4.8 mL) to the concentrated mixture.[3]
-
Isolation: Evaporate the resulting solution to yield a white solid residue.[3]
-
Purification: Dissolve the white solid in a mixture of dichloromethane (B109758) (100 mL) and brine (100 mL). Separate the organic layer, dry it with magnesium sulfate, and evaporate the solvent to obtain the pure methyl 6-bromo-2-pyridinecarboxylate. This process typically yields a high purity product (e.g., 6.300 g, 98% yield).[3]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of methyl 6-bromopicolinate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4.00 ppm | s | 3H | -OCH₃ |
| 7.66-7.74 ppm | m | 2H | Pyridine (B92270) ring protons |
| 8.07-8.13 ppm | m | 1H | Pyridine ring proton |
Solvent: CDCl₃, Frequency: 400 MHz[3]
Reactivity and Applications in Drug Development
Methyl 6-bromopicolinate is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its pyridine core is a common scaffold in many biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring serves as a handle for various cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are fundamental in constructing complex molecular architectures found in many pharmaceutical agents.
Caption: Reactivity of Methyl 6-bromopicolinate.
Application in the Synthesis of Antitubercular Agents
A notable application of picolinate (B1231196) derivatives is in the development of novel inhibitors for Mycobacterium tuberculosis. For instance, derivatives of methyl 6-bromo-3-chloropicolinate have been synthesized and evaluated for their antimycobacterial activity.[1] The synthesis of these complex molecules often involves a cross-coupling reaction at the bromine-substituted position, highlighting the utility of methyl 6-bromopicolinate and its analogues as key intermediates in the synthesis of potential new drugs to combat tuberculosis.[1][6]
Safety Information
Methyl 6-bromopicolinate is classified as an irritant and requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: Keep in a cool place.[2]
This technical guide provides a solid foundation for the use of methyl 6-bromopicolinate in research and development. For further detailed experimental procedures and applications, consulting the primary literature is recommended.
References
- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemical-suppliers.eu [chemical-suppliers.eu]
- 3. Methyl 6-bromopicolinate | 26218-75-7 [chemicalbook.com]
- 4. Methyl-6-bromopyridine-2-carboxylate 97 26218-75-7 [sigmaaldrich.com]
- 5. Methyl 6-bromopicolinate | CAS#:26218-75-7 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
